molecular formula C5H5F2N3 B6150705 4-(difluoromethyl)pyrimidin-2-amine CAS No. 1780891-13-5

4-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B6150705
CAS No.: 1780891-13-5
M. Wt: 145.1
InChI Key:
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Description

4-(Difluoromethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C5H5F2N3. This compound belongs to the pyrimidine group of organic molecules and is widely used in various scientific experiments. It is characterized by the presence of a difluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties to the molecule.

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with enzymes and proteins such as PI3K and mTOR, critical regulators of cell growth .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it suppresses cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent pan-PI3K inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than its predecessor compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It demonstrates significant antitumor activity at a concentration almost eight times lower than its predecessor compounds .

Metabolic Pathways

This compound is involved in the PI3K/mTOR pathway, a critical regulator of cell growth. It interacts with enzymes such as PI3K and mTOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrimidine-2-amine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 4-(difluoromethyl)pyrimidin-2-amine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(Difluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Methyl)pyrimidin-2-amine: Contains a methyl group instead of a difluoromethyl group.

    4-(Chloromethyl)pyrimidin-2-amine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

4-(Difluoromethyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

CAS No.

1780891-13-5

Molecular Formula

C5H5F2N3

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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